1,5-Bis(methylamino)-3-oxapentane

Description

BenchChem offers high-quality 1,5-Bis(methylamino)-3-oxapentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Bis(methylamino)-3-oxapentane including the price, delivery time, and more detailed information at info@benchchem.com.

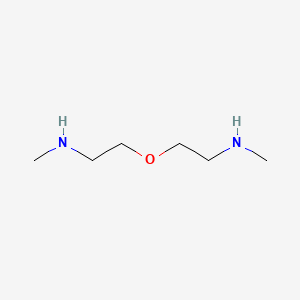

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-[2-(methylamino)ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c1-7-3-5-9-6-4-8-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPJBVRYAHYMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369226 | |

| Record name | 1,5-BIS(METHYLAMINO)-3-OXAPENTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2620-27-1 | |

| Record name | 1,5-BIS(METHYLAMINO)-3-OXAPENTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,5-Bis(methylamino)-3-oxapentane CAS number 2620-27-1

An In-Depth Technical Guide to 1,5-Bis(methylamino)-3-oxapentane (CAS 2620-27-1)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,5-Bis(methylamino)-3-oxapentane (CAS No. 2620-27-1), a versatile diamine ether building block. The document delves into its physicochemical properties, plausible synthetic routes, purification strategies, and key reactivity patterns. Emphasis is placed on its applications as a fine chemical intermediate, particularly its potential as a flexible linker in drug discovery and development. The guide also outlines critical safety and handling protocols, analytical characterization methods, and its strategic role in modern medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural features in their work.

Core Molecular Profile and Physicochemical Properties

1,5-Bis(methylamino)-3-oxapentane, also known as 2,2'-Oxybis(N-methylethanamine), is a linear molecule incorporating two secondary amine functionalities separated by an ether linkage. This structure imparts a combination of nucleophilicity, basicity, and flexibility, making it a valuable intermediate in organic synthesis.[1] Its CAS Registry Number is 2620-27-1.[1][2][3][4][5]

The key physicochemical properties are summarized below, providing foundational data for its application in experimental design.

| Property | Value | Source |

| CAS Number | 2620-27-1 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₆N₂O | [1][3][4][5] |

| Molecular Weight | 132.21 g/mol | [1][4][5][6] |

| Appearance | Clear, slightly yellow liquid | [3] |

| Boiling Point | 165.8 °C at 760 mmHg | [1] |

| Density | 0.872 g/cm³ | [1] |

| Flash Point | 60.7 °C | [1] |

| SMILES | CNCCOCCNC | [4] |

| InChI Key | VXPJBVRYAHYMNY-UHFFFAOYSA-N | [5][6] |

Synthesis, Purification, and Analytical Validation

A Plausible Synthetic Pathway: Nucleophilic Substitution

While specific, detailed preparations are not extensively published in peer-reviewed journals, a logical and industrially viable synthesis can be proposed based on fundamental organic chemistry principles. The most direct route involves a double nucleophilic substitution reaction between bis(2-chloroethyl) ether and an excess of methylamine.

The causality for this choice is straightforward: the primary amine (methylamine) acts as a potent nucleophile, displacing the chloride leaving groups on the electrophilic alkyl halide. Using a significant excess of methylamine is critical to minimize the formation of undesired tertiary amine byproducts through over-alkylation of the product.

Caption: Proposed synthesis workflow for 1,5-Bis(methylamino)-3-oxapentane.

Experimental Protocol: A Self-Validating System

-

Reaction Setup: A pressure-rated reactor is charged with a solution of bis(2-chloroethyl) ether in a suitable polar aprotic solvent (e.g., THF, acetonitrile). The vessel is cooled to 0-5 °C.

-

Reagent Addition: An excess (≥4 equivalents) of methylamine (as a solution in a solvent like ethanol or THF, or condensed as a gas) is added slowly to the reactor, ensuring the internal temperature is controlled. The reaction is exothermic.

-

Reaction Progression: The mixture is sealed and allowed to warm to room temperature, then heated to a moderate temperature (e.g., 50-70 °C) to drive the reaction to completion. Progress can be monitored by GC-MS or TLC by observing the disappearance of the starting ether.

-

Work-up and Isolation: After cooling, the reaction mixture is quenched with water. The resulting methylamine hydrochloride salt is water-soluble. The pH is adjusted to be strongly basic (pH > 12) with NaOH to deprotonate any remaining ammonium salts and ensure the product is in its free base form. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.[7] The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The solvent is removed under reduced pressure. The crude product, a liquid, is purified by vacuum distillation.[8] This technique is chosen to avoid thermal decomposition at the higher temperatures required for atmospheric distillation.

Analytical Characterization and Quality Control

To ensure the identity and purity of the final product, a suite of analytical methods should be employed:

-

¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure. The ¹H NMR should show characteristic peaks for the two methyl groups, the two methylene groups adjacent to the nitrogen atoms, and the two methylene groups adjacent to the ether oxygen. The ¹³C NMR will corroborate this structure with four distinct carbon signals.

-

Mass Spectrometry (MS): Determines the molecular weight, with the molecular ion peak [M+H]⁺ expected at m/z 133.2.

-

Gas Chromatography (GC): Assesses purity. A pure sample should exhibit a single major peak.

-

Infrared (IR) Spectroscopy: Identifies functional groups, with expected absorbances for N-H stretching (around 3300-3500 cm⁻¹) and C-O-C stretching (around 1100 cm⁻¹).

Reactivity, Applications, and Strategic Value

Chemical Reactivity

The reactivity of 1,5-Bis(methylamino)-3-oxapentane is dominated by its two secondary amine groups. These groups are both nucleophilic and basic, allowing them to participate in a wide range of chemical transformations, including:

-

Acylation with acid chlorides or anhydrides to form amides.

-

Alkylation with alkyl halides.

-

Reaction with aldehydes and ketones to form enamines or undergo reductive amination to yield tertiary amines.

-

Reaction with isocyanates to form ureas.

-

Coordination with metal ions, acting as a bidentate ligand.

The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, HI).

Applications in Synthesis and Drug Development

This molecule is recognized as an important raw material and fine chemical intermediate.[1] Its primary value lies in its bifunctional nature, which is highly sought after in several fields:

-

Polymer Chemistry: Used as a monomer or cross-linking agent in the synthesis of polyamides, polyureas, and other polymers.

-

Agrochemicals and Surfactants: Serves as a precursor for more complex molecules with desired biological or surface-active properties.[1]

-

Medicinal Chemistry and Drug Development: Functions as a flexible linker or scaffold. The distance and geometry provided by the 3-oxapentane backbone can be ideal for connecting two pharmacophores to create bivalent ligands, which can enhance binding affinity and selectivity for a biological target. The ether oxygen can also act as a hydrogen bond acceptor, potentially improving solubility and pharmacokinetic properties.

Caption: Role as a bifunctional linker in drug design.

The early integration of such linkers is a strategic imperative in modern drug development.[9] By incorporating building blocks like 1,5-Bis(methylamino)-3-oxapentane during the lead optimization phase, medicinal chemists can systematically modulate a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and PK (Pharmacokinetic) properties. This proactive approach helps identify potential liabilities early, reducing costly late-stage attrition.[9]

Safety, Handling, and Environmental Health

1,5-Bis(methylamino)-3-oxapentane is a hazardous chemical that requires strict safety protocols. The following information is derived from its Safety Data Sheet (SDS).[2]

| Hazard Category | Classification & Statement |

| Classification | Skin Corrosion/Irritation, Category 1B. Serious Eye Damage, Category 1. Specific target organ toxicity (single exposure), Category 3 (Respiratory system).[2] |

| Signal Word | Danger [2] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H335: May cause respiratory irritation.[2][10] |

| Incompatibilities | Strong oxidizing agents. Exposure to moist air or water.[2] |

Handling and Storage Protocol

-

Engineering Controls: Always handle this substance within a certified chemical fume hood to avoid inhalation of vapors.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.

-

Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and carbon dioxide. The storage area should be cool, dry, and well-ventilated.[2][4]

-

Spill & First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention. For inhalation, move the individual to fresh air.[2]

Conclusion

1,5-Bis(methylamino)-3-oxapentane is a structurally simple yet synthetically powerful molecule. Its combination of two reactive secondary amines and a flexible, hydrophilic ether backbone makes it a highly valuable building block for researchers across multiple disciplines. For professionals in drug discovery, it represents a strategic tool for constructing complex molecular architectures and optimizing the pharmacokinetic profiles of new chemical entities. A thorough understanding of its properties, synthesis, and handling requirements is essential for its safe and effective application in the laboratory.

References

-

Organic Syntheses. (2020). Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. Available at: [Link]

-

ResearchGate. (2020). Synthesis of 3,5-Bis(hydroxymethyl)adamantan-1-ols and 3,5-Bis(nitrooxymethyl)adamantan-1-yl Nitrates. Available at: [Link]

-

Organic Syntheses. tetrakis(dimethylamino)allene. Available at: [Link]

-

LookChem. CAS No.2620-27-1, 1,5-BIS(METHYLAMINO)-3-OXAPENTANE. Available at: [Link]

-

RSC Publishing. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Available at: [Link]

- Google Patents. US7635784B2 - Process for the preparation of 3-amino-pentan-1,5-diol.

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

ACS Publications. Revisiting Hafner's Azapentalenes: The Chemistry of 1,3-Bis(dimethylamino)-2-azapentalene. Available at: [Link]

-

X-Chem. (2023). Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. Available at: [Link]

-

Organic Syntheses. Benzyne. Available at: [Link]

-

ResearchGate. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Available at: [Link]

-

National Institutes of Health (NIH). (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Available at: [Link]

-

US Environmental Protection Agency (EPA). OSHA Method 40: Methylamine. Available at: [Link]

-

National Institutes of Health (NIH). Revisiting Hafner's Azapentalenes: The Chemistry of 1,3-Bis(dimethylamino)-2-azapentalene. Available at: [Link]

-

DiVA Portal. (2023). C1 Building Blocks: New Approaches for Thiomethylations and Esterification. Available at: [Link]

-

PubMed. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. Available at: [Link]

- Google Patents. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.

-

PubMed Central (PMC). The use of mechanistic evidence in drug approval. Available at: [Link]

-

Eichrom Technologies. NOVEL EXTRACTION CHROMATOGRAPHIC RESINS BASED ON TETRAALKYLDIGLYCOLAMIDES: CHARACTERIZATION AND POTENTIAL APPLICATIONS. Available at: [Link]

-

Ministry of the Environment, Japan. III Analytical Methods. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: isopentane. Available at: [Link]

-

Fisher Scientific. CAS RN 2620-27-1. Available at: [Link]

-

3M. Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. fishersci.ca [fishersci.ca]

- 3. 2620-27-1 | CAS DataBase [m.chemicalbook.com]

- 4. 2620-27-1|2,2'-Oxybis(N-methylethan-1-amine)|BLD Pharm [bldpharm.com]

- 5. CAS RN 2620-27-1 | Fisher Scientific [fishersci.com]

- 6. methyl({2-[2-(methylamino)ethoxy]ethyl})amine [sigmaaldrich.com]

- 7. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]

- 8. 1,5-DIAMINO-3-OXAPENTANE | 2752-17-2 [chemicalbook.com]

- 9. blog.crownbio.com [blog.crownbio.com]

- 10. multimedia.3m.com [multimedia.3m.com]

1,5-Bis(methylamino)-3-oxapentane structural formula

Abstract

This technical guide provides a comprehensive overview of 1,5-Bis(methylamino)-3-oxapentane (CAS No. 2620-27-1), a flexible diamine linker with significant potential in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the molecule's physicochemical properties, a robust proposed synthesis protocol, and an exploration of its potential applications, particularly in the context of modern drug design paradigms. We will delve into the rationale behind synthetic choices, methods for characterization, and the strategic importance of its structural features, such as the ether linkage and terminal secondary amines. This guide synthesizes theoretical knowledge with practical, field-proven insights to serve as a vital resource for the scientific community.

Introduction: The Strategic Value of Flexible Diamine Linkers

In the landscape of drug discovery and development, the modular assembly of bioactive molecules is a cornerstone of rational design. Linker technology, in particular, has evolved from being a simple "spacer" to a critical component that dictates the pharmacokinetic and pharmacodynamic properties of a therapeutic agent. 1,5-Bis(methylamino)-3-oxapentane belongs to a class of flexible linkers that offer a unique combination of hydrophilicity, conformational adaptability, and reactive handles for conjugation.

The core structure, an oxapentane chain, incorporates an ether moiety that imparts water solubility and can engage in hydrogen bonding, often improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a parent molecule.[1] The terminal methylamino groups are of particular significance. Unlike primary amines, the secondary methylamines are less basic and offer a single reactive site, providing greater control in conjugation reactions and potentially reducing off-target interactions. Furthermore, the presence of a methyl group can be a strategic choice in drug design, a concept often referred to as the "magic methyl" effect, where this small alkyl group can significantly enhance potency or selectivity by influencing the molecule's conformation and interaction with its biological target.[2]

This guide will provide the necessary technical details to synthesize, characterize, and strategically deploy 1,5-Bis(methylamino)-3-oxapentane in research and development settings.

Physicochemical Properties & Structural Elucidation

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application.

Chemical Structure

1,5-Bis(methylamino)-3-oxapentane is a symmetrical molecule featuring a five-atom chain containing a central oxygen atom, flanked by two ethyl groups, each terminating in a methylamino substituent.

Caption: 2D Structural Representation of 1,5-Bis(methylamino)-3-oxapentane.

Physicochemical Data

The key physicochemical properties of 1,5-Bis(methylamino)-3-oxapentane are summarized below. This data is critical for experimental planning, including reaction setup, purification, and safety considerations.

| Property | Value | Source |

| CAS Number | 2620-27-1 | [3][4] |

| Molecular Formula | C₆H₁₆N₂O | [3] |

| Molecular Weight | 132.21 g/mol | [3] |

| Appearance | Liquid | [3] |

| Density | 0.872 g/cm³ | [3] |

| Boiling Point | 165.8 °C at 760 mmHg | [3] |

| Flash Point | 60.7 °C | [3] |

| LogP | 0.22360 | [3] |

| PSA (Polar Surface Area) | 33.29 Ų | [3] |

Spectroscopic Analysis

While high-resolution experimental spectra for this specific compound are not widely published, its structure can be confidently confirmed using standard analytical techniques. Below are the predicted spectral characteristics based on its structure and data from analogous compounds like 1,5-diamino-3-oxapentane.[5]

-

¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to be relatively simple due to the molecule's symmetry.

-

A singlet integrating to 6H for the two equivalent N-CH₃ groups.

-

A triplet integrating to 4H, corresponding to the CH₂ groups adjacent to the oxygen atom (O-CH₂).

-

A triplet integrating to 4H, corresponding to the CH₂ groups adjacent to the nitrogen atoms (N-CH₂).

-

A broad singlet for the two N-H protons, which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR): The symmetry of the molecule would result in three distinct carbon signals.

-

One signal for the methyl carbons (CH₃ -N).

-

One signal for the carbons adjacent to the oxygen (CH₂ -O).

-

One signal for the carbons adjacent to the nitrogen (CH₂ -N).

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would be expected to show a prominent ion for [M+H]⁺ at m/z 133.2.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include:

-

N-H stretching (a moderate, sharp peak around 3300-3400 cm⁻¹).

-

C-H stretching (multiple peaks in the 2850-2960 cm⁻¹ region).

-

A strong C-O-C stretching band (around 1100 cm⁻¹), characteristic of the ether linkage.

-

Synthesis and Purification

While several synthetic routes are conceivable, a robust and scalable approach is reductive amination. This method is widely used due to its efficiency and the commercial availability of starting materials.

Retrosynthetic Analysis & Proposed Pathway

The target molecule can be disconnected at the C-N bonds, leading back to a dialdehyde and methylamine. This suggests a direct and efficient synthetic route.

Caption: Retrosynthetic analysis for 1,5-Bis(methylamino)-3-oxapentane.

The proposed forward synthesis involves the reaction of 2,2'-oxybis(acetaldehyde) with two equivalents of methylamine to form an intermediate di-imine, which is then reduced in situ to the final secondary diamine product.

Step-by-Step Experimental Protocol: Reductive Amination

This protocol is a self-validating system. The success of each step is confirmed by in-process checks before proceeding, ensuring high fidelity and yield.

Materials:

-

2,2'-Oxybis(acetaldehyde) (or its stable hydrate/acetal precursor)

-

Methylamine (e.g., 40% solution in water or 2M in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Aqueous Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl), 1M solution

Protocol:

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 2,2'-oxybis(acetaldehyde) (1.0 eq) and dissolve in DCM (approx. 0.1 M concentration). Place the flask in an ice bath to cool to 0 °C.

-

Causality: Starting at a low temperature controls the initial exothermic reaction of imine formation. DCM is a good solvent for the reactants and the reducing agent.

-

-

Imine Formation: Slowly add methylamine (2.2 eq) to the cooled solution. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Expertise: A slight excess of the amine drives the equilibrium towards the formation of the di-imine intermediate. Monitoring by TLC or LC-MS at this stage should show the disappearance of the starting aldehyde.

-

-

Reduction: Once imine formation is complete, re-cool the mixture to 0 °C. Add sodium triacetoxyborohydride (2.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Trustworthiness: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde. Its portion-wise addition is a critical safety and control measure.

-

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

In-Process Check: Monitor the reaction by LC-MS to confirm the full conversion of the imine intermediate to the desired product.

-

-

Aqueous Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

-

Causality: The basic quench neutralizes the acidic byproducts of the reduction and any excess acid, ensuring the product is in its free-base form for extraction.

-

-

Extraction: Extract the aqueous layer two more times with DCM. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization Workflow

The crude product obtained is typically purified by vacuum distillation or column chromatography to achieve high purity required for drug development applications.

Caption: Standard workflow for the purification and quality control of the final product.

Applications in Drug Development

The structure of 1,5-Bis(methylamino)-3-oxapentane makes it a versatile building block for several advanced therapeutic modalities.

-

Flexible Linkers in Bivalent Ligands: In developing Proteolysis Targeting Chimeras (PROTACs) or other bivalent drugs, the linker connecting the two active pharmacophores is crucial for achieving optimal biological activity. The oxapentane chain provides the necessary length and flexibility to allow both ends of the molecule to bind to their respective targets simultaneously. Its hydrophilic nature can also improve the overall solubility and cell permeability of the final conjugate.

-

PEGylation and Drug Conjugation: The terminal secondary amines serve as ideal attachment points for polyethylene glycol (PEG) chains or for conjugation to drug scaffolds bearing carboxylic acids (via amide bond formation), aldehydes (via reductive amination), or other electrophilic groups. This allows for the modification of a drug's pharmacokinetic profile.

-

Impact on DMPK Properties: The integration of short, flexible, hydrophilic linkers like this one can be a deliberate strategy to mitigate issues discovered during early drug metabolism and pharmacokinetic (DMPK) screening.[1] By tuning the properties of a lead compound with such a linker, researchers can improve solubility, reduce metabolic liabilities, and optimize in vivo exposure, thereby reducing late-stage attrition of drug candidates.[1]

Safety, Handling, and Storage

As with any aliphatic amine, proper safety protocols are mandatory. While a specific safety data sheet (SDS) is not widely available, the handling procedures should be based on compounds with similar functional groups.

-

Hazard Identification: Assumed to be corrosive and may cause skin and eye irritation or burns.[6][7] Harmful if swallowed or inhaled.[6]

-

Recommended Handling Procedures & PPE:

-

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from strong oxidizing agents and acids.

-

Conclusion

1,5-Bis(methylamino)-3-oxapentane is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its combination of hydrophilicity, controlled reactivity, and structural flexibility makes it a valuable linker for constructing complex therapeutic agents. This guide has provided a robust framework for its synthesis, purification, and characterization, grounded in established chemical principles. By understanding the causality behind the experimental protocols and the potential applications in drug design, researchers are well-equipped to leverage this molecule to accelerate the development of next-generation therapeutics.

References

- Synthesis of 3,5-Bis(hydroxymethyl)adamantan-1-ols and 3,5-Bis(nitrooxymethyl)adamantan-1-yl Nitrates. (2020). ResearchGate.

- 1,5-DIAMINO-3-OXAPENTANE | 2752-17-2. (2025). ChemicalBook.

- Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. (n.d.). MDPI.

- Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. (n.d.). Google Patents.

- Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. (2025). Blog.

- Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. (2020). Organic Syntheses.

- Safety Data Sheet: isopentane. (n.d.). Carl ROTH.

- Revisiting Hafner's Azapentalenes: The Chemistry of 1,3-Bis(dimethylamino). (n.d.). Repository of the Academy's Library.

- Synthesis of 1,3,5-Tricarbonyl Derivatives by Condensation of 1,3-Bis(silyl enol ethers) with Acid Chlorides. (2007). Organic Chemistry Portal.

- SAFETY DATA SHEET. (2024). Sigma-Aldrich.

- Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. (2021). 3M.

- Revisiting Hafner's Azapentalenes: The Chemistry of 1,3-Bis(dimethylamino). (n.d.). NIH.

- CAS No.2620-27-1,1,5-BIS(METHYLAMINO). (n.d.). LookChem.

- EC safety data sheet. (n.d.). BEGO USA.

- Safety data sheet. (2018). Chemos GmbH&Co.KG.

- 3,3'-METHYLENE BIS[5-METHYLOXAZOLIDINE]. (n.d.). Ataman Kimya.

- CAS 3033-62-3: Bis(dimethylaminoethyl) ether. (n.d.). CymitQuimica.

- 1,5-BIS(METHYLAMINO)-3-OXAPENTANE, 98 | 2620-27-1. (2024). ChemicalBook.

Sources

- 1. blog.crownbio.com [blog.crownbio.com]

- 2. mdpi.com [mdpi.com]

- 3. lookchem.com [lookchem.com]

- 4. 1,5-BIS(METHYLAMINO)-3-OXAPENTANE, 98 | 2620-27-1 [chemicalbook.com]

- 5. 1,5-DIAMINO-3-OXAPENTANE | 2752-17-2 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. multimedia.3m.com [multimedia.3m.com]

- 8. usa.bego.com [usa.bego.com]

Synthesis of 1,5-Bis(methylamino)-3-oxapentane

An In-Depth Technical Guide to the

Introduction

1,5-Bis(methylamino)-3-oxapentane, also known as N,N'-dimethyl-3-oxapentane-1,5-diamine, is a symmetrical diamine featuring a central ether linkage. This flexible structure, with its two secondary amine functionalities, makes it a valuable building block and ligand in various fields of chemical research and development. Its potential applications include the synthesis of complex macrocycles, use as a chelating agent for metal ions, and as a monomer in the development of novel polymers. This guide provides a detailed exploration of two primary synthetic routes for the preparation of this compound, tailored for researchers, scientists, and drug development professionals.

Strategic Analysis of Synthetic Pathways

The synthesis of 1,5-bis(methylamino)-3-oxapentane can be approached via two principal methods: reductive amination and direct alkylation. The choice between these pathways depends on the availability of starting materials, desired purity, and scalability of the reaction.

1. Reductive Amination: This method involves the reaction of a dialdehyde, 2,2'-oxybis(acetaldehyde), with methylamine to form a diimine intermediate, which is then reduced in situ to the target diamine. Reductive amination is a highly efficient and widely used method for C-N bond formation, often providing clean reactions with high yields.[1] A key challenge for this route is the stability and availability of the dialdehyde starting material, which can be circumvented by using a stable precursor, such as its diethyl acetal, bis(2,2-diethoxyethyl) ether.

2. Direct Alkylation: This pathway involves the nucleophilic substitution reaction between an excess of methylamine and a suitable di-electrophile, such as bis(2-chloroethyl) ether. While conceptually straightforward, the direct alkylation of primary amines can sometimes be complicated by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[2] However, by carefully controlling the reaction conditions and using a large excess of the primary amine, this can be a viable and direct route to the desired secondary diamine.

Experimental Protocols

Method 1: Synthesis via Reductive Amination

This protocol is a two-step process starting from the commercially available bis(2,2-diethoxyethyl) ether, which is hydrolyzed in situ to generate the reactive dialdehyde.

Step 1: In Situ Generation of 2,2'-Oxybis(acetaldehyde) and Reductive Amination

Caption: Reductive Amination Pathway

Protocol:

-

To a solution of bis(2,2-diethoxyethyl) ether (1 equivalent) in methanol, add a 1 M aqueous solution of hydrochloric acid (2.2 equivalents).

-

Stir the mixture at room temperature for 2-3 hours to effect the hydrolysis of the acetal to the dialdehyde.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add an aqueous solution of methylamine (40 wt. %, 3 equivalents) while maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Add sodium cyanoborohydride (NaBH3CN) (2.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of 2 M aqueous hydrochloric acid until the gas evolution ceases.

-

Make the solution strongly basic (pH > 12) by the addition of solid sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 1,5-bis(methylamino)-3-oxapentane as a colorless liquid.

Method 2: Synthesis via Direct Alkylation

This protocol utilizes the direct reaction of methylamine with bis(2-chloroethyl) ether.

Caption: Direct Alkylation Pathway

Protocol:

-

In a sealed pressure vessel, combine bis(2-chloroethyl) ether (1 equivalent) with a large excess of an aqueous solution of methylamine (40 wt. %, 10-15 equivalents).

-

Heat the sealed vessel to 80-90 °C and maintain this temperature with vigorous stirring for 24-48 hours.

-

After cooling to room temperature, carefully vent the vessel.

-

Make the reaction mixture strongly basic (pH > 12) by the addition of a concentrated aqueous solution of sodium hydroxide.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 1,5-bis(methylamino)-3-oxapentane.

Caption: General Experimental Workflow

Data Presentation

Table 1: Physicochemical Properties of 1,5-Bis(methylamino)-3-oxapentane

| Property | Value |

| CAS Number | 2620-27-1 |

| Molecular Formula | C6H16N2O |

| Molecular Weight | 132.21 g/mol |

| Appearance | Liquid |

| Boiling Point | 165.8 °C at 760 mmHg |

| Density | 0.872 g/cm³ |

Table 2: Estimated ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Position | Estimated Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH₃ | ~ 2.4 | s |

| -NH- | ~ 1.5 (broad) | s | |

| -N-CH₂- | ~ 2.7 | t | |

| -O-CH₂- | ~ 3.6 | t | |

| ¹³C | -CH₃ | ~ 36 | - |

| -N-CH₂- | ~ 52 | - | |

| -O-CH₂- | ~ 70 | - |

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on experimental conditions.[3] The chemical shifts of N-H protons are highly variable and depend on solvent and concentration.[3]

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of bis[2-(N,N-diethylamino)ethyl]ether. Retrieved from [Link]

-

Sciencemadness.org. (2011, October 3). Preparation of bis(2-chloroethyl) ether. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.2620-27-1, 1,5-BIS(METHYLAMINO)-3-OXAPENTANE, 98. Retrieved from [Link]

- Google Patents. (n.d.). CN102452946A - Preparation method of bis (2-dimethylaminoethyl) ether.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

DergiPark. (2019, May 31). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved from [Link]

-

ResearchGate. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,2-diethoxy-1-isocyanoethane. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethylene glycol. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethanol, 2,2'-oxybis-: Human health tier II assessment. Retrieved from [Link]

-

Eureka. (n.d.). Method for preparing acetaldehyde by ethylene glycol through dehydration. Retrieved from [Link]

- Google Patents. (n.d.). US3531531A - Process for producing acetaldehyde from ethylene.

-

NIH. (2013, December 12). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. Retrieved from [Link]

-

ACS Publications. (2020, May 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,2'-Oxybis(N,N-dimethylethanamine)

Introduction: Unveiling a Versatile Tertiary Amine

Within the vast landscape of organic chemistry, specific molecules emerge as indispensable tools for researchers and industry professionals. One such compound, known colloquially as 1,5-Bis(methylamino)-3-oxapentane, is more systematically and accurately identified by its IUPAC name: 2,2'-Oxybis(N,N-dimethylethanamine) . This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a deep dive into its nomenclature, physicochemical properties, synthesis, and diverse applications, with a particular focus on its role as a potent catalyst and its relevance in complex molecular synthesis.

This molecule, a symmetrical ether flanked by two tertiary amine groups, possesses a unique combination of steric and electronic properties that render it highly effective in a range of chemical transformations. While its most prominent application lies in the polymer industry as a catalyst for polyurethane foam production, its utility extends to various domains of organic synthesis, making it a compound of significant interest.

I. Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical substance is paramount for scientific communication and safety. The compound is often referred to by several names, which can lead to confusion. This section aims to clarify its nomenclature and provide key identifiers.

The systematic name, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 2,2'-Oxybis(N,N-dimethylethanamine) . This name precisely describes the molecular structure: an oxygen atom (oxy) linking two ethylamine chains, with two methyl groups attached to each nitrogen atom.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,2'-Oxybis(N,N-dimethylethanamine) |

| Common Synonyms | Bis(2-dimethylaminoethyl) ether[1], BDMAEE[1] |

| CAS Number | 3033-62-3[1] |

| Molecular Formula | C₈H₂₀N₂O |

| Molecular Weight | 160.26 g/mol [2] |

II. Physicochemical Properties

Understanding the physical and chemical properties of 2,2'-Oxybis(N,N-dimethylethanamine) is crucial for its handling, application, and the design of experimental protocols. It is a colorless to light yellow liquid with a characteristic amine-like odor[1].

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 189 °C at 760 mmHg[1] |

| Density | 0.841 g/mL at 25 °C[1] |

| Flash Point | 64-68 °C[3] |

| Solubility | Soluble in water and common organic solvents[1] |

| pKa | 9.12 ± 0.28 (Predicted)[1] |

The presence of the ether linkage and the two tertiary amine groups makes the molecule polar and allows for hydrogen bonding with protic solvents, explaining its solubility in water[1]. The lone pairs on the nitrogen atoms impart basic properties to the molecule[4].

III. Synthesis Protocols

Several methods for the synthesis of 2,2'-Oxybis(N,N-dimethylethanamine) have been reported, primarily in patent literature and more recently in academic journals. A common industrial approach involves the reductive amination of bis(2-aminoethyl) ether with formaldehyde over a hydrogenation catalyst.

Conceptual Synthesis Workflow

Caption: General workflow for the synthesis of 2,2'-Oxybis(N,N-dimethylethanamine).

Detailed Experimental Protocol: Continuous Synthesis via Catalytic Amination of Alcohols

A recent study outlines an efficient continuous synthesis method, which offers high yield and purity. This protocol is adapted from the principles described in the literature for the catalytic amination of alcohols[5].

Materials:

-

Bis(2-hydroxyethyl) ether (Diethylene glycol)

-

Dimethylamine

-

Hydrogen gas

-

Cr and Co-modified Cu/Al₂O₃ catalyst

Procedure:

-

Catalyst Preparation: Prepare a Cr and Co-modified Cu/Al₂O₃ catalyst as described in the literature[5]. This often involves impregnation or co-precipitation methods followed by calcination and reduction.

-

Reaction Setup: The reaction is carried out in a continuous-flow fixed-bed reactor. The catalyst is packed into the reactor, which is then heated to the desired reaction temperature.

-

Reactant Feed: A mixture of bis(2-hydroxyethyl) ether and dimethylamine is fed into the reactor along with a stream of hydrogen gas at a specific pressure.

-

Reaction: The reactants pass over the catalyst bed where the amination reaction occurs. The hydroxyl groups of the diethylene glycol are replaced by dimethylamino groups.

-

Product Collection: The product stream exiting the reactor is cooled and collected.

-

Purification: The collected crude product is then purified by vacuum distillation to yield high-purity 2,2'-Oxybis(N,N-dimethylethanamine).

This method provides a promising route for the industrial-scale production of the target compound and its derivatives[5].

IV. Applications and Mechanistic Insights

The primary industrial application of 2,2'-Oxybis(N,N-dimethylethanamine) is as a catalyst in the production of polyurethane foams[2].

Catalysis in Polyurethane Foam Formation

In the formation of polyurethane foams, two main reactions occur: the gelling reaction (isocyanate and polyol) and the blowing reaction (isocyanate and water). 2,2'-Oxybis(N,N-dimethylethanamine) is a particularly effective "blowing" catalyst, meaning it selectively accelerates the reaction between isocyanate and water, which produces carbon dioxide gas responsible for the foam structure.

Catalytic Mechanism:

The catalytic activity stems from the basicity of the tertiary amine groups. The lone pair of electrons on the nitrogen atoms can abstract a proton from water, activating it for reaction with the isocyanate. The flexible ether linkage allows the two amine groups to potentially act in a cooperative manner.

Caption: Catalytic role in the polyurethane blowing reaction.

A comparison with other tertiary amine catalysts reveals that the structure of 2,2'-Oxybis(N,N-dimethylethanamine) provides a good balance of reactivity and processability in foam production[6][7].

Relevance in Drug Development and Organic Synthesis

While not a pharmaceutical ingredient itself, the structural motifs present in 2,2'-Oxybis(N,N-dimethylethanamine) are highly relevant to drug development. Tertiary amines are a common feature in many drug molecules, often contributing to improved solubility and bioavailability. Furthermore, its catalytic and ligand properties can be harnessed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Alkylated amines and their derivatives are versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes[5]. The development of efficient synthetic routes to compounds like 2,2'-Oxybis(N,N-dimethylethanamine) is therefore of significant interest to the broader chemical and pharmaceutical industries.

V. Spectroscopic Characterization

For unambiguous identification and quality control, spectroscopic analysis is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 2,2'-Oxybis(N,N-dimethylethanamine) are relatively simple due to the molecule's symmetry.

-

¹H NMR: The spectrum would be expected to show a singlet for the twelve protons of the four methyl groups, and two triplets for the eight protons of the four methylene groups.

-

¹³C NMR: The spectrum would exhibit three distinct signals corresponding to the methyl carbons, the methylene carbons adjacent to the nitrogen, and the methylene carbons adjacent to the oxygen. The use of deuterated solvents like CDCl₃ is common for acquiring NMR spectra of such compounds[8].

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include C-H stretching vibrations from the alkyl groups and C-O-C stretching from the ether linkage. A representative IR spectrum can be found in various spectral databases[9].

VI. Safety and Handling

2,2'-Oxybis(N,N-dimethylethanamine) is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic by inhalation, skin absorption, and ingestion[2][4]. It is a severe skin and eye irritant[1].

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[4].

-

Reactivity: It reacts exothermically with acids and may form explosive peroxides upon exposure to air[4].

Always consult the Safety Data Sheet (SDS) before handling this compound.

VII. Conclusion

2,2'-Oxybis(N,N-dimethylethanamine) is a molecule of significant industrial and scientific importance. Its primary role as a highly effective catalyst in the polyurethane industry is well-established. For researchers and professionals in drug development, an understanding of this compound's properties and reactivity offers opportunities for its application in the synthesis of complex molecules. Its structural features are representative of a class of compounds that are of growing interest in medicinal chemistry. As synthetic methodologies continue to advance, the accessibility and utility of such versatile building blocks and catalysts will undoubtedly expand, paving the way for new innovations in materials science and pharmaceutical development.

References

-

Ataman Kimya. BIS-(2-DIMETHYLAMINOETHYL)ETHER. Available from: [Link]

-

PubChem. Bis(dimethylaminoethyl) ether | C8H20N2O | CID 18204. National Center for Biotechnology Information. Available from: [Link]

-

BDMAEE. tertiary amine polyurethane catalyst bl-17 comparison study with dmcha catalyst in rigid foam applications. Available from: [Link]

-

Aston Publications Explorer. Catalysis Science & Technology. Available from: [Link]

- Google Patents. CN106316868A - Bis(2-dimethylaminoethyl)ether synthesis method.

-

Royal Society of Chemistry. Cr and Co-modified Cu/Al2O3 as an efficient catalyst for the continuous synthesis of bis(2-dimethylaminoethyl)ether. Catalysis Science & Technology. 2022. Available from: [Link]

-

Organic Syntheses. 2,2-diethoxy-1-isocyanoethane. Available from: [Link]

-

ResearchGate. Polyurethane Catalysis by Tertiary Amines. 2021. Available from: [Link]

-

ChemRxiv. Advanced Kinetic Characterisation. 2022. Available from: [Link]

-

MDPI. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications. 2023. Available from: [Link]

-

Organic Syntheses. (2,2-Dibromoethenyl)benzene. Available from: [Link]

-

Organic Syntheses. (E)-N,N-Diethyl-2-styrylbenzamide. Available from: [Link]

-

American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Available from: [Link]

-

ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. 2021. Available from: [Link]

-

DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Adıyaman University Journal of Science. 2019. Available from: [Link]

-

Organic Syntheses. Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Available from: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine. Available from: [Link]

Sources

- 1. Bis(2-dimethylaminoethyl) ether | 3033-62-3 [chemicalbook.com]

- 2. Bis(dimethylaminoethyl) ether | C8H20N2O | CID 18204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. BIS(2-(DIMETHYLAMINO)ETHYL)ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Cr and Co-modified Cu/Al2O3 as an efficient catalyst for the continuous synthesis of bis(2-dimethylaminoethyl)ether - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. americanchemistry.com [americanchemistry.com]

- 8. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Bis(2-dimethylaminoethyl) ether(3033-62-3) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to 1,5-Bis(methylamino)-3-oxapentane: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Bis(methylamino)-3-oxapentane (CAS No. 2620-27-1), also known as 2,2'-Oxybis(N-methylethanamine), is a difunctional amine featuring two secondary methylamino groups linked by a flexible ether backbone. This unique combination of functionalities imparts specific physical and chemical properties that make it a molecule of interest in various chemical contexts, including as a building block for more complex molecules in pharmaceutical and materials science. This guide provides a comprehensive overview of its boiling point, the underlying physicochemical principles, a proposed synthetic route, and expected characterization parameters.

Physicochemical Properties and Boiling Point Analysis

The boiling point of a substance is a critical physical property, indicative of the strength of intermolecular forces. For 1,5-Bis(methylamino)-3-oxapentane, the experimentally determined boiling point is 165.8 °C at 760 mmHg [1]. This value is a reflection of the molecule's structure and the interplay of various intermolecular interactions.

Key Molecular Features Influencing Boiling Point:

-

Hydrogen Bonding: The presence of two secondary amine (N-H) groups allows for intermolecular hydrogen bonding. This is a significant attractive force that requires substantial energy to overcome, thus elevating the boiling point.

-

Dipole-Dipole Interactions: The ether linkage (C-O-C) and the amine groups (C-N) introduce polarity into the molecule, leading to dipole-dipole interactions that contribute to the overall intermolecular forces.

-

Van der Waals Forces: As with all molecules, London dispersion forces are present and increase with the size and surface area of the molecule.

-

Molecular Weight: With a molecular weight of 132.20 g/mol , the molecule is of moderate size, contributing to its boiling point.

-

Molecular Flexibility: The linear and flexible nature of the oxapentane chain allows for efficient packing and interaction between molecules.

Comparative Analysis of Boiling Points

To contextualize the boiling point of 1,5-Bis(methylamino)-3-oxapentane, it is instructive to compare it with structurally analogous compounds.

| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Differences and Rationale for Boiling Point Variation |

| 1,5-Bis(methylamino)-3-oxapentane | CH₃NH(CH₂)₂O(CH₂)₂NHCH₃ | 132.20 | 165.8 | The presence of two N-H bonds allows for significant hydrogen bonding. The ether linkage adds polarity. |

| 1,5-Diamino-3-oxapentane | H₂N(CH₂)₂O(CH₂)₂NH₂ | 104.15 | 185.9 | Despite a lower molecular weight, the presence of four N-H bonds (two primary amines) leads to more extensive hydrogen bonding and a higher boiling point. |

| N,N'-Dimethyl-1,3-propanediamine | CH₃NH(CH₂)₃NHCH₃ | 102.18 | 145 | Lacks the polar ether oxygen. The slightly shorter carbon chain and lower molecular weight contribute to a lower boiling point. |

| Bis[2-(N,N-dimethylamino)ethyl] ether | (CH₃)₂N(CH₂)₂O(CH₂)₂N(CH₃)₂ | 160.26 | 189 | Higher molecular weight and the presence of the polar ether group lead to a higher boiling point. However, the absence of N-H bonds means no hydrogen bonding is possible. |

This comparative analysis underscores the critical role of hydrogen bonding in determining the boiling point of amines. While the ether linkage and molecular weight are contributing factors, the number of N-H bonds available for hydrogen bonding is a dominant factor.

Proposed Synthesis Pathway

A likely precursor for this synthesis is bis(2-chloroethyl) ether . The reaction would proceed as a double nucleophilic substitution where methylamine acts as the nucleophile.

Reaction Scheme:

Caption: Proposed synthesis via nucleophilic substitution.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for similar reactions and should be optimized for safety and yield.

-

Reaction Setup: In a pressure vessel equipped with a magnetic stirrer, add bis(2-chloroethyl) ether (1 equivalent).

-

Reagent Addition: Add a significant excess of methylamine (e.g., 10-20 equivalents), either as a solution in a suitable solvent like ethanol or as condensed gas. The excess methylamine serves both as a reactant and a base to neutralize the HCl byproduct.

-

Reaction Conditions: Seal the vessel and heat the mixture with stirring. A temperature range of 80-120°C would likely be required to drive the reaction to completion. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Purification:

-

The reaction mixture will contain the desired product, excess methylamine, and methylammonium chloride.

-

The excess methylamine and solvent can be removed by rotary evaporation.

-

The residue can be taken up in water and made basic with a strong base (e.g., NaOH) to deprotonate any remaining ammonium salt.

-

The aqueous layer is then extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 1,5-Bis(methylamino)-3-oxapentane.

-

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

-

N-H protons: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

-

CH₃-N protons: A singlet, integrating to 6 protons.

-

-O-CH₂-CH₂-N- protons: Two triplets, each integrating to 4 protons, showing coupling to each other.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The carbon NMR spectrum will provide information on the carbon skeleton.

-

CH₃-N carbon: A single peak in the aliphatic region.

-

-O-CH₂- and -CH₂-N- carbons: Two distinct signals for the two types of methylene carbons.

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H stretch: A moderate, sharp band in the region of 3300-3500 cm⁻¹.

-

C-H stretch: Strong bands in the 2850-2960 cm⁻¹ region.

-

C-O stretch: A strong, characteristic band for the ether linkage, typically in the 1050-1150 cm⁻¹ range.

-

N-H bend: A band in the 1590-1650 cm⁻¹ region.

MS (Mass Spectrometry)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): A peak at m/z = 132.2.

-

Fragmentation Pattern: Expect characteristic fragmentation patterns for ethers and amines, such as alpha-cleavage adjacent to the nitrogen atoms and cleavage at the C-O bonds.

Safety and Handling

A Safety Data Sheet (SDS) for 1,5-Bis(methylamino)-3-oxapentane should always be consulted before handling. Key safety considerations include:

-

Corrosivity: The compound is expected to be corrosive and can cause skin and eye irritation or burns.

-

Toxicity: Handle with care, avoiding inhalation, ingestion, and skin contact.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Work in a well-ventilated area, preferably a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Applications in Research and Development

While specific applications of 1,5-Bis(methylamino)-3-oxapentane are not extensively documented, its structure suggests potential utility in several areas relevant to drug development and materials science:

-

Ligand Synthesis: The two secondary amine groups can act as coordination sites for metal ions, making it a potential building block for novel ligands in catalysis or for the development of metal-based therapeutics.

-

Polymer Chemistry: As a diamine, it can be used as a monomer or a cross-linking agent in the synthesis of polyamides, polyureas, and other polymers. The ether linkage can impart flexibility to the polymer backbone.

-

Scaffold for Drug Discovery: The flexible diamine structure can be incorporated into larger molecules as a linker or as a core scaffold for the synthesis of new chemical entities with potential biological activity.

Conclusion

1,5-Bis(methylamino)-3-oxapentane is a versatile chemical building block with a boiling point of 165.8 °C, which is primarily influenced by the presence of intermolecular hydrogen bonding. Although detailed synthetic and spectroscopic data are not widely published, a robust synthetic strategy via nucleophilic substitution can be proposed, and its characteristic spectral features can be reliably predicted. Its bifunctional nature as a diamine with an ether linkage suggests potential applications in coordination chemistry, polymer science, and as a scaffold in medicinal chemistry. As with any chemical reagent, proper safety precautions are essential for its handling and use in a laboratory setting.

References

-

LookChem. 1,5-BIS(METHYLAMINO)-3-OXAPENTANE, 98. [Link]

-

Wikipedia. N,N′-Dimethyl-1,3-propanediamine. [Link]

Sources

An In-depth Technical Guide to the Density of 1,5-Bis(methylamino)-3-oxapentane

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical and chemical research, a profound understanding of the physicochemical properties of novel compounds is paramount. This guide serves as a comprehensive technical resource on the density of 1,5-Bis(methylamino)-3-oxapentane, a molecule of interest for its potential applications as a fine chemical intermediate. As a Senior Application Scientist, the following discourse is structured to provide not only the fundamental data but also the nuanced experimental insights necessary for the precise and accurate determination of this critical parameter. We will delve into the theoretical underpinnings of density, explore robust experimental methodologies, and address the practical considerations for handling this aliphatic diamine ether.

Section 1: Physicochemical Profile of 1,5-Bis(methylamino)-3-oxapentane

1,5-Bis(methylamino)-3-oxapentane is a bifunctional molecule incorporating both secondary amine and ether moieties. This unique structural composition dictates its physical and chemical behavior, influencing its reactivity, solubility, and, critically, its density.

Molecular and Physical Properties

A comprehensive understanding of the molecule's properties is the foundation for any experimental design. The key physicochemical parameters for 1,5-Bis(methylamino)-3-oxapentane are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₆N₂O | N/A |

| Molecular Weight | 132.206 g/mol | N/A |

| Density | 0.872 g/cm³ | N/A |

| Boiling Point | 165.8 °C at 760 mmHg | N/A |

| Flash Point | 60.7 °C | N/A |

| CAS Number | 2620-27-1 | N/A |

The presence of both hydrogen bond donors (the N-H groups of the secondary amines) and a hydrogen bond acceptor (the ether oxygen) suggests the potential for intermolecular interactions that influence its density. However, the flexible aliphatic chain can lead to less efficient packing compared to more rigid structures. Ethers generally have boiling points comparable to alkanes of similar molecular mass, while amines have higher boiling points due to hydrogen bonding.[1] The boiling point of 1,5-Bis(methylamino)-3-oxapentane reflects a combination of these characteristics.

Relevance in a Research and Development Context

The architecture of diamine monomers significantly impacts the properties of resulting polyamides.[2] While the direct applications of 1,5-Bis(methylamino)-3-oxapentane in drug development are not extensively documented in publicly available literature, its structure is analogous to building blocks used in the synthesis of more complex molecules with biological activity. For instance, similar diamine structures are utilized in the preparation of various bioactive compounds. The density of this precursor is a critical parameter for process scale-up, reaction stoichiometry calculations, and formulation development.

Section 2: The Cornerstone of Measurement: Methodologies for Density Determination

The selection of an appropriate method for density determination is contingent on the required accuracy, the nature of the substance, and the available instrumentation. For a liquid such as 1,5-Bis(methylamino)-3-oxapentane, two principal methods stand out for their precision and reliability: the pycnometer method and the oscillating U-tube densitometer.

The Pycnometer Method: A Gravimetric Approach

The pycnometer method is a highly precise gravimetric technique that relies on determining the mass of a precisely known volume of the liquid. The choice of this method is often dictated by its accessibility and the high accuracy achievable with careful experimental execution.

The pycnometer is a glass flask with a close-fitting ground glass stopper that has a capillary hole. This design is crucial as it allows for the expulsion of excess liquid, ensuring that the pycnometer is filled with a highly reproducible volume at a given temperature. For a compound like 1,5-Bis(methylamino)-3-oxapentane, which is a liquid at room temperature, this method is well-suited.

This protocol is designed to be a self-validating system through rigorous calibration, triplicate measurements, and verification with a standard.

Experimental Protocol:

-

Preparation and Calibration of the Pycnometer: a. Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone or ethanol), followed by rinsing with deionized water. b. Dry the pycnometer completely in an oven at a suitable temperature (e.g., 105 °C) and allow it to cool to ambient temperature in a desiccator. c. Accurately weigh the empty, dry pycnometer (m₀) on an analytical balance. d. Fill the pycnometer with deionized water of a known temperature (T₁). Ensure the water is free of air bubbles. e. Insert the stopper, allowing excess water to emerge from the capillary. Carefully dry the exterior of the pycnometer. f. Weigh the water-filled pycnometer (m₁). g. Calculate the volume of the pycnometer (V) at T₁ using the known density of water (ρ_water) at that temperature: V = (m₁ - m₀) / ρ_water

-

Density Measurement of 1,5-Bis(methylamino)-3-oxapentane: a. Ensure the pycnometer is clean and dry as described in step 1a-b. b. Fill the pycnometer with 1,5-Bis(methylamino)-3-oxapentane at a controlled temperature (T₂). c. Insert the stopper, allowing excess liquid to emerge, and meticulously dry the exterior. d. Weigh the filled pycnometer (m₂). e. Calculate the density of the sample (ρ_sample) at T₂: ρ_sample = (m₂ - m₀) / V

-

Data Integrity and Validation: a. Perform the measurement in triplicate to ensure reproducibility. The standard deviation of the measurements should be within an acceptable limit (e.g., ±0.0005 g/cm³). b. Periodically verify the calibration of the pycnometer with deionized water. c. Ensure the analytical balance is calibrated and functioning correctly.

The Oscillating U-tube Densitometer: A Modern Approach

The oscillating U-tube densitometer offers a rapid and highly accurate method for determining liquid density, and it is the principle behind the ASTM D4052 standard.[3][4] This technique measures the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid.[5]

This method is particularly advantageous for its small sample volume requirement (typically around 1 mL), speed of measurement, and high degree of automation, which minimizes operator-dependent errors.[6] For a research and development setting where sample availability may be limited and high throughput is desired, the oscillating U-tube densitometer is an excellent choice. The principle relies on the direct relationship between the mass of the liquid in the tube (and thus its density) and the period of oscillation.

This protocol incorporates self-validation through regular calibration with certified reference standards and air, along with system suitability checks.

Experimental Protocol:

-

Instrument Preparation and Calibration: a. Ensure the instrument is placed on a vibration-free surface. b. Calibrate the instrument according to the manufacturer's instructions using dry air and a certified reference standard (e.g., ultrapure water) at a specified temperature. The instrument calculates calibration constants based on the oscillation periods of air and the reference standard. c. Verify the calibration with a second certified reference standard with a different density. The measured density should be within the specified tolerance of the certified value.

-

Density Measurement of 1,5-Bis(methylamino)-3-oxapentane: a. Set the desired measurement temperature and allow the instrument to equilibrate. b. Inject the sample into the U-tube using a syringe, ensuring that no air bubbles are introduced. The sample must be homogeneous.[6] c. The instrument will measure the oscillation period of the U-tube filled with the sample and automatically calculate the density. d. Record the density reading once it has stabilized.

-

Data Integrity and Validation: a. Perform the measurement in triplicate. b. Between each measurement, thoroughly clean the U-tube with appropriate solvents to prevent cross-contamination. c. Regularly perform a system suitability test by measuring the density of a known standard.

Section 3: Safety, Handling, and Data Interpretation

Safe Handling of 1,5-Bis(methylamino)-3-oxapentane

As with any chemical substance, proper safety protocols are non-negotiable. The Safety Data Sheet (SDS) for 1,5-Bis(methylamino)-3-oxapentane indicates that it should be handled with care.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from moisture and under an inert atmosphere.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[7]

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.

Data Interpretation and Reporting

The density of a liquid is temperature-dependent. Therefore, it is crucial to report the density value along with the temperature at which it was measured (e.g., density at 20°C = 0.872 g/cm³).[8] For high-precision work, the uncertainty of the measurement should also be reported.

Section 4: Concluding Remarks

This guide has provided a detailed technical overview of the density of 1,5-Bis(methylamino)-3-oxapentane, from its fundamental physicochemical properties to robust and validated experimental methodologies for its determination. The choice between the pycnometer and the oscillating U-tube densitometer will depend on the specific requirements of the research, but both methods, when executed with the rigor outlined in the self-validating protocols, will yield accurate and reliable data. A thorough understanding and precise measurement of density are indispensable for the successful application of this compound in further research and development endeavors.

References

-

ASTM International. (2018). ASTM D4052-18a: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. West Conshohocken, PA: ASTM International. [Link]

-

eralytics. (n.d.). ASTM D4052. Retrieved from [Link]

-

Wikipedia. (2023). Oscillating U-tube. [Link]

-

Ayalytical Instruments. (n.d.). ASTM D4052 | ASTM Vapor Pressure of Petroleum Products. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Ethers. [Link]

-

Taylor & Francis Online. (n.d.). Diamines – Knowledge and References. Retrieved from [Link]

-

University of Pardubice. (n.d.). Density Determination by Pycnometer. [Link]

-

Mettler Toledo. (n.d.). Measure Density with a Pycnometer. [Link]

-

Rudolph Research Analytical. (n.d.). Density Meter. Retrieved from [Link]

-

MDPI. (2022). Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. [Link]

-

Measurement Canada. (2017). Specialized test procedure—Procedure for density determination. [Link]

-

ResearchGate. (2015). Synthesis and Characterization of Salamo-type Bisoximes Based on 3-Ethoxysalicyladehyde and Bis(aminooxy)alkane. [Link]

-

Scribd. (n.d.). Density Determination by Pycnometer. [Link]

-

Scribd. (n.d.). Astm d4052. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine. [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ethers and Epoxides. [Link]

-

MDPI. (2023). Development and Experimental Study of an Experimental Setup for an Online Vibrating Tube Liquid Densitometer. [Link]

-

ResearchGate. (2021). Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives. [Link]

-

RSC Publishing. (2021). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of novel bisazlactones and their applications in the synthesis of a new family of pseudo-peptide enamides with anti-cancer properties. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. data.ntsb.gov [data.ntsb.gov]

- 4. ASTM D4052 - eralytics [eralytics.com]

- 5. Oscillating U-tube - Wikipedia [en.wikipedia.org]

- 6. psgraw.com [psgraw.com]

- 7. fishersci.ca [fishersci.ca]

- 8. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

1,5-Bis(methylamino)-3-oxapentane safety and hazards

An In-depth Technical Guide to the Safety and Hazards of 1,5-Bis(methylamino)-3-oxapentane

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the safety and hazards associated with 1,5-Bis(methylamino)-3-oxapentane (CAS No. 2620-27-1). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the compound's physicochemical properties, toxicological profile, and handling requirements. Due to the limited publicly available hazard data for this specific molecule, this guide incorporates a precautionary approach, drawing logical parallels from its chemical structure—a secondary aliphatic amine and an ether—to provide a robust framework for risk assessment and safe laboratory practice. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks.

Introduction and Physicochemical Profile

1,5-Bis(methylamino)-3-oxapentane, with the molecular formula C₆H₁₆N₂O, is a bifunctional organic molecule featuring two secondary amine groups and an ether linkage.[1][2][3] This structure suggests its utility as a chemical intermediate or building block in the synthesis of more complex molecules, such as ligands, polymer monomers, or active pharmaceutical ingredients.[1] Understanding its physical properties is the first step in establishing safe handling protocols.

The compound is a clear, slightly yellow liquid at room temperature.[3] Its key physicochemical data are summarized below, which inform its potential for volatilization, flammability, and environmental distribution.

Table 1: Physicochemical Properties of 1,5-Bis(methylamino)-3-oxapentane

| Property | Value | Source |

| CAS Number | 2620-27-1 | [2] |

| Molecular Formula | C₆H₁₆N₂O | [2] |

| Molecular Weight | 132.2 g/mol | [2] |

| Appearance | Clear slightly yellow liquid | [3] |

| Boiling Point | 165.8 °C at 760 mmHg | [1] |

| Density | 0.872 g/cm³ (Predicted) | [1][3] |

| Flash Point | 60.7 °C | [1] |

| pKa (Predicted) | 9.87 ± 0.10 | [3] |

The flash point of 60.7 °C indicates that this substance is a combustible liquid. While not highly flammable, it can be ignited with a sufficient ignition source, particularly if heated above its flash point. The predicted pKa suggests it is a moderately strong base, characteristic of aliphatic amines.

Hazard Identification and Classification

Based on these functional groups, the following GHS classifications are anticipated. This represents a precautionary classification that should be adopted in the absence of definitive testing data.

Table 2: Presumptive GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement | Rationale |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage. | Aliphatic amines are alkaline and react corrosively with tissues. Similar diamines are classified as such.[4][5] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. | Direct contact with alkaline, corrosive substances can cause irreversible eye damage.[4][6] |

| Acute Toxicity (Oral) | Category 4 (Predicted) | H302: Harmful if swallowed. | Many simple amines exhibit moderate acute oral toxicity.[4] |

| Flammable Liquids | Category 4 (Combustible) | H227: Combustible liquid. | Based on the measured flash point of 60.7 °C.[1][4] |

Toxicological Profile: A Precautionary Approach